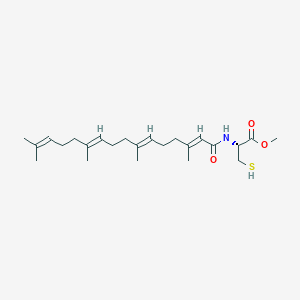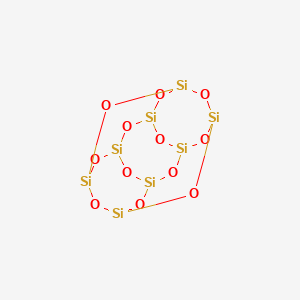![molecular formula C16H17N3O3S B238442 3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238442.png)
3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide, also known as DMPTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用机制
3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide exerts its pharmacological effects by inhibiting the activity of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes such as proliferation, differentiation, and apoptosis. By inhibiting PKC activity, 3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide can modulate the activity of various signaling pathways, leading to its therapeutic effects.
生化和生理效应
3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide can induce cell cycle arrest and apoptosis in cancer cells. 3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide has also been found to reduce the production of pro-inflammatory cytokines in vitro and in vivo, suggesting its potential as an anti-inflammatory agent. Additionally, 3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high yield and purity. Additionally, 3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further preclinical and clinical studies. However, 3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide also has some limitations for lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its pharmacological effects. Additionally, 3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide may have off-target effects that need to be carefully evaluated in future studies.
未来方向
There are several potential future directions for 3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide research. One area of interest is the development of 3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide-based therapeutics for the treatment of cancer and neurological disorders. Additionally, further studies are needed to elucidate the mechanism of action of 3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide and its potential off-target effects. Finally, the development of novel synthetic methods for 3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide may lead to the discovery of new analogs with improved pharmacological properties.
Conclusion:
In conclusion, 3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide is a promising compound that has shown potential therapeutic applications in various scientific research areas. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the pharmacological effects of 3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide and its potential as a therapeutic agent.
合成方法
The synthesis of 3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide involves the reaction between 3,5-dimethoxybenzoic acid and 3-methyl-2-pyridinecarbonyl chloride in the presence of triethylamine and thioamide. The resulting compound is then purified through recrystallization to obtain 3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide in high yield and purity.
科学研究应用
3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide has shown promising results in various scientific research applications. It has been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. 3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide has also been investigated for its role in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, 3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide has been studied for its potential as an anti-inflammatory agent.
属性
产品名称 |
3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide |
|---|---|
分子式 |
C16H17N3O3S |
分子量 |
331.4 g/mol |
IUPAC 名称 |
3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C16H17N3O3S/c1-10-5-4-6-17-14(10)18-16(23)19-15(20)11-7-12(21-2)9-13(8-11)22-3/h4-9H,1-3H3,(H2,17,18,19,20,23) |
InChI 键 |
DQVDTPILPLKPSV-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)NC(=S)NC(=O)C2=CC(=CC(=C2)OC)OC |
规范 SMILES |
CC1=C(N=CC=C1)NC(=S)NC(=O)C2=CC(=CC(=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B238359.png)
![2-chloro-5-iodo-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B238366.png)
![2-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238383.png)
![N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide](/img/structure/B238389.png)
![N-{2-methoxy-4-[(3-methylbutanoyl)amino]phenyl}pentanamide](/img/structure/B238394.png)
![4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238408.png)




![3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B238429.png)
![N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B238431.png)
![N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B238437.png)
![2-[(3-Propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B238441.png)